Diphenyliodonium trifluoromethanesulfonate
Overview
Description
Diphenyliodonium trifluoromethanesulfonate, also known as DPIT, is a chemical compound with the linear formula (C6H5)2I(CF3SO3) . It has a molecular weight of 430.18 .
Synthesis Analysis
Cyclic and acyclic diaryliodonium, including Diphenyliodonium trifluoromethanesulfonate, are synthesized by anodic oxidation of iodobiaryls and iodoarene/arene mixtures, respectively, in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste .Molecular Structure Analysis
The molecular structure of Diphenyliodonium trifluoromethanesulfonate is represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.I+c2ccccc2 .Chemical Reactions Analysis
Diphenyliodonium salts, including Diphenyliodonium trifluoromethanesulfonate, have practical synthetic applications as oxidants, photosensitisers in photopolymerisation, and electrophilic group transfer reagents in a wide range of metal-catalysed and metal-free cross-coupling reactions .Physical And Chemical Properties Analysis
Diphenyliodonium trifluoromethanesulfonate appears as a crystalline powder, white to light yellow in color . It has a melting point of 176°C to 180°C . It is soluble in PGMEA (~1%), γ-butyrolactone (~25%), and ethyl lactate (~5%) .Scientific Research Applications
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Self-Assembly & Contact Printing : Diphenyliodonium triflate is used in the process of self-assembly and contact printing. These processes are often used in nanotechnology and materials science to create complex structures at the molecular level.
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Electronics : Diphenyliodonium triflate is used in the electronics industry due to its high purity (≥99%). It is often used in the manufacturing of electronic components and devices.
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Catalysis : Triflates, including Diphenyliodonium triflate, are used as Lewis acid catalysts in organic chemistry. They are particularly useful in reactions such as aldol reactions and Diels–Alder reactions.
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Battery Technology : Lithium triflates, which can be derived from Diphenyliodonium triflate, are used in some lithium-ion batteries as a component of the electrolyte.
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Phenylation Reagent : Diphenyliodonium triflate is used as a reagent for phenylation . Phenylation is a process in organic chemistry where a phenyl group is introduced into a molecule.
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Production of Other Triflates : Diphenyliodonium triflate can be used in the production of other triflates . Triflates are used in a variety of applications, including as catalysts in organic chemistry and components in lithium-ion batteries.
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Materials Science : Diphenyliodonium triflate is used in materials science, particularly in the field of self-assembly and contact printing . These processes are used to create complex structures at the molecular level.
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Electronics : Diphenyliodonium triflate is used in the electronics industry due to its high purity . It is often used in the manufacturing of electronic components and devices.
Safety And Hazards
Diphenyliodonium trifluoromethanesulfonate should be kept away from heat/sparks/open flame/hot surfaces . It is necessary to take measures to prevent the build-up of electrostatic charge and use explosion-proof equipment . Avoid shock and friction . After handling the product, hands and face should be washed immediately . Use a local exhaust if dust or aerosol will be generated .
Future Directions
Diphenyliodonium salts, including Diphenyliodonium trifluoromethanesulfonate, have found tremendous applications in organic synthesis . They are considered eco-friendly alternatives to various chemical oxidants, especially heavy metal oxidising agents . The reaction scope was studied using 1.5 equivalents of the arene . Electrolysis of iodobenzene without the addition of any other arene component led to the isolation of (4-Iodophenyl)(phenyl)iodonium trifluoromethanesulfonate (>95%) in less than three hours .
properties
IUPAC Name |
diphenyliodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQIJPBUMNWUKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371865 | |
Record name | Diphenyliodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium trifluoromethanesulfonate | |
CAS RN |
66003-76-7 | |
Record name | Diphenyliodonium triflate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66003-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyliodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diphenyliodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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